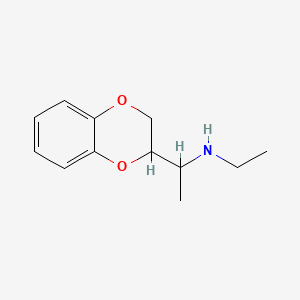

2-(1-Ethylaminoethyl)-1,4-benzodioxane

Description

Properties

CAS No. |

3754-26-5 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-ethylethanamine |

InChI |

InChI=1S/C12H17NO2/c1-3-13-9(2)12-8-14-10-6-4-5-7-11(10)15-12/h4-7,9,12-13H,3,8H2,1-2H3 |

InChI Key |

MPOPVYQHZMQKRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)C1COC2=CC=CC=C2O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

- Substituent Impact: The ethylaminoethyl group in the target compound confers sympatholytic properties, similar to piperoxan’s piperidinomethyl group but with distinct receptor selectivity. Mesedin and beditin, with thiazole-based substituents, exhibit enhanced neuroprotective and vascular effects due to antioxidative and calcium-antagonistic properties .

- Toxicity : Mesedin demonstrates superior safety over beditin and idazoxan, underscoring the role of heterocyclic substituents in reducing toxicity .

Pharmacological and Therapeutic Comparisons

Receptor Selectivity and Mechanism

- α-Adrenergic Activity: 2-(1-Ethylaminoethyl)-1,4-benzodioxane primarily targets α-adrenoreceptors, akin to beditin and mesedin. However, mesedin’s thiazole moiety enhances peripheral α2-blockade with minimal central effects, unlike idazoxan, which crosses the blood-brain barrier but has higher toxicity .

- Nicotinic Receptor Modulation: The pyrrolidinyl-substituted analog shows partial agonism at α4β2/α6β2 nicotinic receptors, mirroring varenicline’s mechanism for smoking cessation . This contrasts with the adrenergic focus of the ethylaminoethyl derivative.

Therapeutic Potential

- Neuroprotection: Mesedin reduces hypoxia-induced neuronal damage and amyloid-beta aggregation, making it a candidate for Alzheimer’s disease . The ethylaminoethyl derivative’s sympatholytic activity suggests utility in hypertension or anxiety, though clinical data are lacking .

- Metabolic and Anti-Inflammatory Effects: Dihydropyrimidinone-linked 1,4-benzodioxanes exhibit hepatoprotective effects in rodent models, highlighting the scaffold’s versatility beyond adrenergic modulation .

Q & A

Q. What are the key structural features of 2-(1-Ethylaminoethyl)-1,4-benzodioxane that influence its biological activity?

The compound's benzodioxane core and ethylaminoethyl side chain are critical for its pharmacological properties. The benzodioxane moiety contributes to electron-rich aromatic systems, enabling π-π interactions with biological targets, while the ethylaminoethyl group enhances solubility and receptor binding. Studies suggest that modifying the substituents on the benzodioxane ring or the aminoethyl chain alters affinity for adrenergic receptors . Methodologically, structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., via alkylation or acylation of the amino group) and testing them in receptor-binding assays. Nuclear magnetic resonance (NMR) and X-ray crystallography are used to confirm structural configurations .

Q. What safety protocols are recommended for handling 2-(1-Ethylaminoethyl)-1,4-benzodioxane in laboratory settings?

Standard safety measures include wearing nitrile gloves, lab coats, and goggles to prevent skin/eye contact. The compound should be handled in a fume hood due to potential respiratory irritation. Waste must be segregated and disposed of via certified chemical waste services to avoid environmental contamination. These protocols align with guidelines for similar benzodioxane derivatives, emphasizing toxicity mitigation and regulatory compliance .

Q. How can researchers verify the purity of synthesized 2-(1-Ethylaminoethyl)-1,4-benzodioxane?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while elemental analysis confirms stoichiometric composition. For non-volatile samples, thin-layer chromatography (TLC) with fluorescent indicators provides rapid qualitative checks. Recrystallization using solvents like ethanol or ethyl acetate is commonly employed to improve purity post-synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(1-Ethylaminoethyl)-1,4-benzodioxane?

Yield optimization requires balancing temperature, solvent polarity, and catalyst selection. For example, using a Lewis acid catalyst (e.g., AlCl₃) in acetonitrile at reflux (80–90°C) enhances electrophilic substitution on the benzodioxane ring. Kinetic studies suggest that maintaining a pH of 7–8 minimizes side reactions like hydrolysis of the ethylamino group. Advanced techniques such as continuous flow reactors reduce reaction times and improve selectivity by precisely controlling mixing and temperature gradients .

Q. What experimental strategies resolve contradictions in reported biological activities of 2-(1-Ethylaminoethyl)-1,4-benzodioxane derivatives?

Discrepancies often arise from stereochemical variations or impurities. To address this:

- Perform enantiomeric resolution using chiral column chromatography.

- Validate biological assays with positive/negative controls (e.g., propranolol for β-adrenergic receptor studies).

- Cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to confirm binding kinetics .

- Use high-resolution mass spectrometry (HRMS) to rule out impurities affecting activity .

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

Molecular docking simulations indicate that the ethylaminoethyl side chain forms hydrogen bonds with catalytic residues in monoamine oxidase (MAO) and cytochrome P450 enzymes. Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric modulation. Radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) can track enzyme interactions in vitro, while mutagenesis studies identify critical binding residues .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?

Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) assesses degradation pathways. UV-Vis spectroscopy detects chromophore changes, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products like oxidized dioxane rings or hydrolyzed ethylamine groups. Buffered solutions (pH 4–6) in amber vials at −20°C are recommended for storage .

Notes

- Methodological Rigor: Advanced questions emphasize reproducibility, using techniques like DoE (Design of Experiments) for multivariate optimization .

- Ethical Compliance: All biological studies must adhere to institutional review board (IRB) protocols, particularly for in vitro toxicology assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.